molecular formula C10H13NO2 B13650728 Methyl 6-isopropylnicotinate

Methyl 6-isopropylnicotinate

Cat. No.: B13650728
M. Wt: 179.22 g/mol
InChI Key: IAPDOIWRTJTAJZ-UHFFFAOYSA-N
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Description

Methyl 6-isopropylnicotinate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of nicotinic acid, specifically a methyl ester of 6-isopropylnicotinic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-isopropylnicotinate typically involves the esterification of 6-isopropylnicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isopropylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-isopropylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including its role as a vasodilator.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of vascular disorders.

    Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products.

Mechanism of Action

The mechanism of action of Methyl 6-isopropylnicotinate involves its interaction with biological membranes and enzymes. It is believed to act as a vasodilator by promoting the release of prostaglandins, which are compounds that cause the dilation of blood vessels. This effect is thought to be mediated through the activation of specific receptors on the surface of endothelial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-isopropylnicotinate is unique due to its specific isopropyl substitution on the nicotinic acid ring, which imparts distinct chemical and biological properties. This substitution can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

methyl 6-propan-2-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPDOIWRTJTAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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